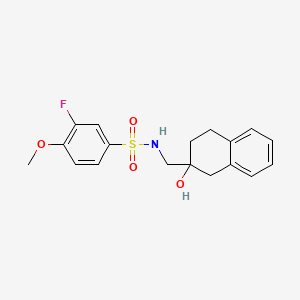

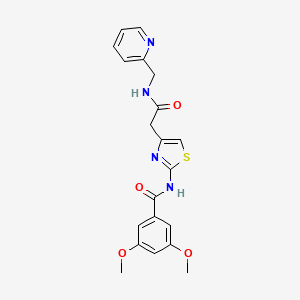

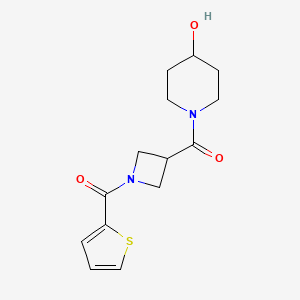

![molecular formula C14H15ClFN3O2 B2860170 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide CAS No. 1645387-06-9](/img/structure/B2860170.png)

2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide” is an organic compound. It contains functional groups such as amide, cyanomethyl, and chloro groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The amide group could undergo hydrolysis, the cyanomethyl group could participate in nucleophilic substitutions, and the chloro and fluoro groups could be replaced in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthetic Pathways and Antibacterial Properties

Research has delved into the synthesis of various benzamide derivatives, including those with chloro, cyano, and fluoro substituents, to explore their potential as antibacterial agents. For example, studies by Matsumoto et al. (1984) have demonstrated the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, where the introduction of chloro and cyano groups at specific positions was achieved through the Sandmeyer reaction. These compounds, particularly enoxacin, have shown broad and potent in vitro antibacterial activity and excellent in vivo efficacy on systemic infections with minimal toxicity Matsumoto et al., 1984.

Cytotoxicity Prevention

In another context, compounds containing chloroethyl groups have been investigated for their cytotoxic effects and potential mitigation strategies. Meier and Johnson (1992) developed an in vitro method using human lymphocytes to study the cytotoxicity induced by 2,2'-dichlorodiethyl sulfide. Their research found that certain therapeutics could prevent the cytotoxic effects of this compound, highlighting the importance of understanding the biological interactions of such chemicals Meier & Johnson, 1992.

Antitumor Properties

The antitumor evaluation of novel derivatives, including those with amino, dimethylamino, or fluoro substituents on the phenyl ring, has been a significant area of research. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazoles, which exhibited cytostatic activities against various malignant human cell lines. Such studies contribute to the development of new therapeutic agents with potential antitumor properties Racané et al., 2006.

Intermolecular Interactions

Investigations into the intermolecular interactions of benzamide derivatives, such as those conducted by Shukla et al. (2014), provide insights into the chemical properties and potential applications of these compounds. Their study on 1,2,4-triazole derivatives revealed various types of intermolecular interactions, which are crucial for understanding the behavior of these compounds in different environments Shukla et al., 2014.

Catalytic Reactions

The role of fluorobenzamides in catalytic reactions, such as those described by Groendyke et al. (2016), highlights the versatility of these compounds in synthetic chemistry. Their research on amide-directed fluorination mediated by iron showcases a method for chemoselective fluorine transfer, broadening the scope of synthetic applications for benzamide derivatives Groendyke et al., 2016.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFN3O2/c1-2-7-19(8-6-17)12(20)9-18-14(21)13-10(15)4-3-5-11(13)16/h3-5H,2,7-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVZRPKTEQEYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)CNC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

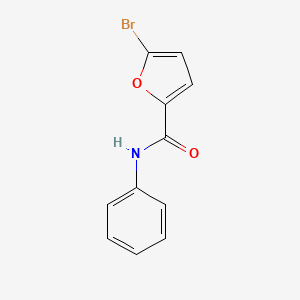

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)

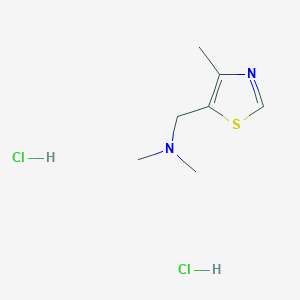

![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)

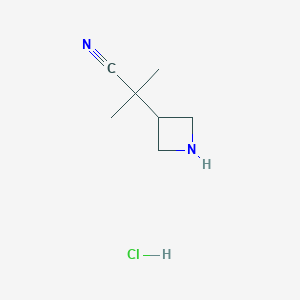

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)